N4-(9-Ethyl-9H-carbazol-3-yl)-N2-(3-morpholinopropyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N4-(9-Ethyl-9H-carbazol-3-yl)-N2-(3-morpholinopropyl)pyrimidine-2,4-diamine” is a chemical compound with the CAS number 1380432-32-5 . It is also known as EHop-016 and is an inhibitor of the small Rho GTPases Rac1 and Rac3.
Molecular Structure Analysis
The molecular formula of this compound is C25H30N6O, and it has a molecular weight of 430.54.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C25H30N6O), molecular weight (430.54), and its role as an inhibitor of the small Rho GTPases Rac1 and Rac3 .Scientific Research Applications
Inhibition of Rac GTPase
EHop-016 is characterized as a novel small molecule inhibitor of Rac GTPase . It inhibits Rac activity with an IC50 of 1 μM . Rac is a central regulator of cancer cell migration/invasion and metastasis . Therefore, EHop-016 has potential as a metastasis therapeutic and for investigations of Rac-regulated cellular responses .
Blocking Rac Interaction
EHop-016 blocks the interaction of Rac with the Rac exchange factor Vav2 . This blocking effect leads to the inhibition of lamellipodia extension and cell migration .
Inhibition of Cell Migration
EHop-016 inhibits the extension of actin cytoskeletal structures and migration of metastatic cancer cells . This makes it a potential therapeutic for metastasis.
Inhibition of PAK Activity
EHop-016 decreases the activation of Rac by the oncogenic guanine nucleotide exchange factor Vav, the activity of the Rac effector p21-activated kinase (PAK), and the extension of actin cytoskeletal structures .
Inhibition of Tumor Growth and Metastasis
EHop-016 has been shown to inhibit mammary tumor growth and metastasis in a nude mouse model . At concentrations >10 mg/kg body weight, EHop-016 significantly inhibited mammary tumor growth and metastasis to distant organs .
Signaling Diversity during Chlamydia trachomatis Cell Entry
EHop-016 has been used as the EHop inhibitor to study signaling diversity during Chlamydia trachomatis cell entry .
Mechanism of Action
Target of Action
EHop-016 is a potent and selective inhibitor of the Rac GTPase, specifically Rac1 and Rac3 . The Rac GTPase is a central regulator of cancer cell migration, invasion, and metastasis .
Mode of Action
EHop-016 inhibits Rac activity by blocking the interaction of Rac with its direct upstream activators, guanine nucleotide exchange factors (GEFs), specifically the Rac exchange factor Vav2 . This interference is a viable strategy for inhibiting Rac activity .
Biochemical Pathways
The Rho GTPase Rac regulates the reorganization of the actin cytoskeleton to form cell surface extensions (lamellipodia) required for cell migration/invasion during cancer metastasis . EHop-016 inhibits the Rac activity of metastatic cancer cells and reduces Rac-directed lamellipodia formation . At higher concentrations, EHop-016 inhibits the close homolog Cdc42 . It also inhibits the activity of the Rac downstream effector p21-activated kinase (PAK1), which is involved in cell migration .
Pharmacokinetics
The pharmacokinetics of EHop-016 have been studied in mice . .
Result of Action
EHop-016 decreases Rac downstream effects of PAK1 activity and directed migration of metastatic cancer cells .
Action Environment
The effectiveness of ehop-016 in inhibiting rac activity and its downstream effects has been demonstrated in various cellular environments, including metastatic cancer cells .
properties
IUPAC Name |
4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZZRFCMOAFCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary molecular target of EHop-016?
A1: EHop-016 primarily targets the Rho GTPase Rac, specifically Rac1 and Rac3 at lower concentrations. [, , , ]
Q2: How does EHop-016 interact with Rac1/3?
A2: EHop-016 disrupts the interaction between Rac1/3 and its guanine nucleotide exchange factor (GEF) Vav2. This interaction is crucial for Rac activation. [, ] At higher concentrations, EHop-016 can also directly inhibit GTP/GDP binding to Rac1/3. []
Q3: What are the downstream consequences of EHop-016-mediated Rac1/3 inhibition?
A3: EHop-016 reduces the activity of Rac1/3 downstream effectors like p21-activated kinase (PAK) and STAT3. [] This leads to inhibition of crucial processes for cancer progression, such as lamellipodia formation, cell migration, and invasion. [] Additionally, EHop-016 can induce cell cycle arrest at the G2/M phase and promote apoptosis, particularly in detached cancer cells. []
Q4: How does EHop-016 impact the tumor microenvironment?
A4: Research suggests that EHop-016 can reduce tumor-infiltrating macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs). [] It may also modulate cytokine levels in the tumor microenvironment, decreasing pro-inflammatory cytokines like Interleukin-6 (IL-6). [, ]
Q5: What is the molecular formula and weight of EHop-016?
A5: Unfortunately, the provided research abstracts do not disclose the exact molecular formula and weight of EHop-016.
Q6: Is there any spectroscopic data available for EHop-016?
A6: The research abstracts do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for EHop-016.
Q7: How do structural modifications of EHop-016 affect its activity?
A7: Researchers have explored EHop-016 derivatives to enhance its efficacy and bioavailability. [, , ] Modifications have resulted in compounds like MBQ-167, a dual Rac/Cdc42 inhibitor with greater potency than EHop-016. [, ] Other derivatives, like HV-107 and HV-118, also exhibit improved anti-cancer activity. [, , ]
Q8: What is known about the stability of EHop-016?
A8: The provided abstracts do not contain specific information on the stability of EHop-016 under various conditions.
Q9: Have any formulation strategies been investigated to improve EHop-016's stability or bioavailability?
A9: Research mentions that EHop-016 has moderate bioavailability and efforts are underway to improve it. [, ] One study mentions the development of immunoliposomes as potential delivery vehicles for EHop-016 in breast cancer. []
Q10: What is the pharmacokinetic profile of EHop-016 in preclinical models?
A10: Studies in mice showed that EHop-016 is rapidly cleared from plasma with a half-life of approximately 5 hours. [] Its bioavailability is around 30%, suggesting the need for improvement. [, ] A UPLC/MS/MS method has been developed to quantify EHop-016 in mouse plasma for pharmacokinetic studies. []
Q11: How does the pharmacokinetic profile of EHop-016 relate to its in vivo efficacy?
A11: While EHop-016 shows promising in vivo efficacy at certain doses, its rapid clearance and moderate bioavailability necessitate further optimization for sustained therapeutic effects. [, , ]
Q12: What cell-based assays have been used to assess the efficacy of EHop-016?
A12: Various cell-based assays, including MTT assays for cell viability, wound healing assays for cell migration, transwell assays for invasion, and mammosphere formation assays for stem cell-like properties, have been employed to evaluate EHop-016's efficacy. [, , , ]
Q13: Which animal models have been used to study EHop-016's effects?
A13: EHop-016's efficacy has been investigated in mouse models of breast cancer, demonstrating significant reductions in tumor growth and metastasis. [, , , ] Additionally, it has been tested in mouse models for other cancers, including gastric and pancreatic cancer. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.